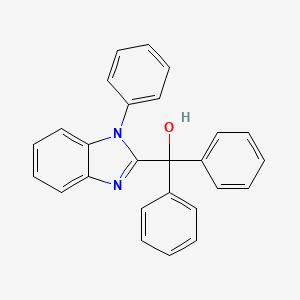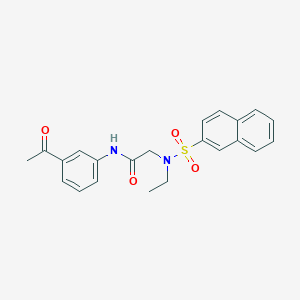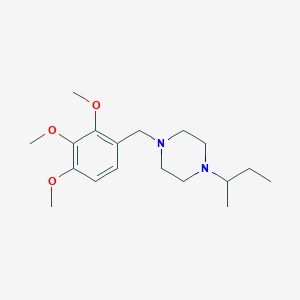![molecular formula C15H11IN2O3S B5250364 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5250364.png)
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound that features a combination of iodine, carbonyl, carbamothioyl, and benzoic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the iodination of a phenyl ring. This is followed by the introduction of a carbonyl group and the formation of a carbamothioyl linkage. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines or ethers.
科学研究应用
2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biochemical pathways and enzyme interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. This can result in the modulation of biochemical pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a bromine atom instead of iodine.
2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a chlorine atom instead of iodine.
2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-({[(2-Iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs, which may have different reactivity and biological activity.
属性
IUPAC Name |
2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O3S/c16-11-7-3-1-5-9(11)13(19)18-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVDJCJKQQWVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5250294.png)
![4-(4-chlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5250297.png)
![4-bromo-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5250304.png)
![5-(3-chlorophenyl)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5250306.png)
![potassium 6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate](/img/structure/B5250327.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methylbenzyl)amino]nicotinamide](/img/structure/B5250328.png)

methanone](/img/structure/B5250349.png)
![2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5250372.png)
![3-(Ethylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5250373.png)

![N-[(3-methylphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5250382.png)

![2-[2-(4-Cycloheptylpiperazin-1-yl)ethoxy]ethanol](/img/structure/B5250396.png)
